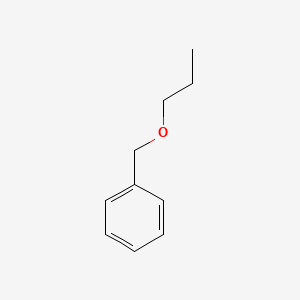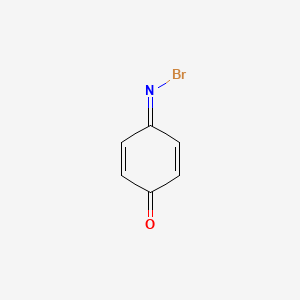
Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Xylyl 3,4-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂. It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-xylyl 3,4-xylyl disulfide typically involves the reaction of 2,6-dimethylphenyl thiol with 3,4-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2,6-xylyl 3,4-xylyl disulfide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or dithiothreitol (DTT) in an inert atmosphere.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,6-dimethylphenyl thiol and 3,4-dimethylphenyl thiol.
Substitution: Halogenated or nitrated derivatives of the aromatic rings
Aplicaciones Científicas De Investigación
2,6-Xylyl 3,4-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,6-xylyl 3,4-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These pathways include the regulation of oxidative stress and the modulation of enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of xylyl groups.
Dibenzyl disulfide: Contains benzyl groups instead of xylyl groups.
Dimethyl disulfide: A simpler disulfide with methyl groups instead of aromatic rings
Uniqueness
2,6-Xylyl 3,4-xylyl disulfide is unique due to the presence of xylyl groups, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
65104-33-8 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-[(3,4-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(10-14(11)4)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |
Clave InChI |
OZWDRTMANSFLHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)SSC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


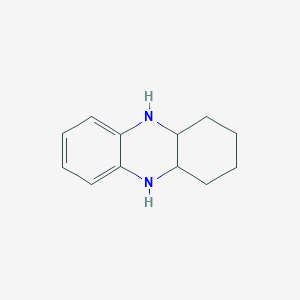
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
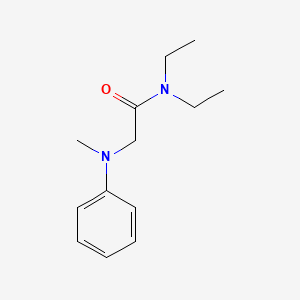



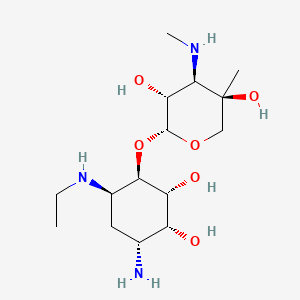

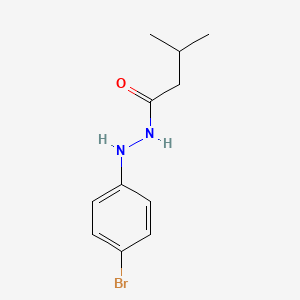
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
